Cas no 719-48-2 (3-Pyridinecarbonitrile,2-chloro-4-(methoxymethyl)-6-methyl-5-nitro-)
3-Pyridinecarbonitrile,2-chloro-4-(methoxymethyl)-6-methyl-5-nitro- Chemical and Physical Properties
Names and Identifiers
-
- 3-Pyridinecarbonitrile,2-chloro-4-(methoxymethyl)-6-methyl-5-nitro-
- 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile
- 6-CHLORO-5-CYANO-4-METHOXYMETHYL-3-NITRO-2-PICOLINE
- 2-Chlor-3-cyano-4-(methoxymethyl)-6-methyl-5-nitropyridin
- 2-Chlor-4-methoxymethyl-6-methyl-5-nitro-nicotinonitril
- 2-chloro-4-methoxymethyl-6-methyl-5-nitro-nicotinonitrile
- 2-Methyl-3-nitro-4-(methoxymethyl)-5-cyano-6-chlorpyridin
- 3-Pyridinecarbonitrile, 2-chloro-4-(methoxymethyl)-
- 6-chloro-5-cyano-4-methoxymethyl-2-methyl-3-nitropyridine
- AC1Q4FJH
- BRN 0239915
- NICOTINONITRILE, 2-CHLORO-4-(METHOXYMETHYL)-6-METHYL-5-NITRO-
- NSC23794
- 2-chloro-3-cyano-4-(methoxymethyl)-6-methyl-5-nitropyridine
- 2-Chloro-4-(methoxymethyl)-6-methyl-5-nitro-nicotinonitrile
- 6-Chloro-5-cyano-4-methoxymethyl-2-methyl-3-nitro-pyridine
- 5-22-05-00143 (Beilstein Handbook Reference)
- AKOS001592707
- A837364
- SR-01000427684-1
- NSC 23794
- Pyridine-3-carbonitrile, 2-chloro-4-(methoxymethyl)-6-methyl-5-nitro-
- 729GXY4JGW
- NSC-23794
- 719-48-2
- 2-chloranyl-4-(methoxymethyl)-6-methyl-5-nitro-pyridine-3-carbonitrile
- 2-chloro-4-(methoxymethyl)-6-methyl-5-nitro-3-pyridinecarbonitrile
- DTXSID90222158
- UNII-729GXY4JGW
- SR-01000427684
- CBDivE_000670
- 3-Pyridinecarbonitrile, 2-chloro-4-(methoxymethyl)-6-methyl-5-nitro-
- VS-08668
- 2-Chloro-3-cyano-4-methoxymethyl-5-nitro-6-methylpyridine
- 2-CHLORO-4-(METHOXYMETHYL)-6-METHYL-5-NITRO-3-PYRIDYL CYANIDE
- MFCD00065221
- 2-Chloro-4-(methoxymethyl)-6-methyl-5-nitronicotinonitrile #
- SCHEMBL11488290
- 2-Chloro-4-(methoxymethyl)-6-methyl-5-nitronicotinonitrile
- 2-methyl-3-nitro-4-methoxymethyl-5-cyano-6-chloropyridine
-
- MDL: MFCD00065221
- Inchi: 1S/C9H8ClN3O3/c1-5-8(13(14)15)7(4-16-2)6(3-11)9(10)12-5/h4H2,1-2H3
- InChI Key: KGHLPTCKXVCLBS-UHFFFAOYSA-N
- SMILES: ClC1=C(C#N)C(COC)=C(C(C)=N1)[N+](=O)[O-]
Computed Properties
- Exact Mass: 241.02554
- Monoisotopic Mass: 241.0254188g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 16
- Rotatable Bond Count: 2
- Complexity: 311
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.4
- Topological Polar Surface Area: 91.7Ų
Experimental Properties
- Density: 1.41
- Boiling Point: 336°C at 760 mmHg
- Flash Point: 157°C
- Refractive Index: 1.564
- PSA: 89.05
- LogP: 2.49288
3-Pyridinecarbonitrile,2-chloro-4-(methoxymethyl)-6-methyl-5-nitro- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Matrix Scientific | 199845-1g |
2-Chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile, 95% |
719-48-2 | 95% | 1g |
$4072.00 | 2023-09-07 | |
| abcr | AB425042-1 g |
2-Chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile; 95% |
719-48-2 | 1 g |
€542.30 | 2023-07-18 | ||
| abcr | AB425042-5 g |
2-Chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile; 95% |
719-48-2 | 5 g |
€947.00 | 2023-07-18 | ||
| abcr | AB425042-10 g |
2-Chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile; 95% |
719-48-2 | 10 g |
€1,330.40 | 2023-07-18 | ||
| abcr | AB425042-1g |
2-Chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile, 95%; . |
719-48-2 | 95% | 1g |
€542.30 | 2025-04-16 | |
| abcr | AB425042-5g |
2-Chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile, 95%; . |
719-48-2 | 95% | 5g |
€947.00 | 2025-04-16 | |
| abcr | AB425042-10g |
2-Chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile, 95%; . |
719-48-2 | 95% | 10g |
€1330.40 | 2025-04-16 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1198131-500mg |
2-Chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile |
719-48-2 | 98% | 500mg |
¥4145.00 | 2024-05-02 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1198131-2g |
2-Chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile |
719-48-2 | 98% | 2g |
¥16368.00 | 2024-05-02 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1198131-5g |
2-Chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile |
719-48-2 | 98% | 5g |
¥30602.00 | 2024-05-02 |
3-Pyridinecarbonitrile,2-chloro-4-(methoxymethyl)-6-methyl-5-nitro- Suppliers
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Additional information on 3-Pyridinecarbonitrile,2-chloro-4-(methoxymethyl)-6-methyl-5-nitro-
3-Pyridinecarbonitrile, 2-chloro-4-(methoxymethyl)-6-methyl-5-nitro-
CAS No. 719-48-2 is a unique organic compound with the chemical name 3-Pyridinecarbonitrile, 2-chloro-4-(methoxymethyl)-6-methyl-5-nitro-. This compound belongs to the pyridine derivative family and exhibits a complex structure with multiple functional groups, including a cyano group, chlorine atom, methoxymethyl group, methyl group, and nitro group. These functional groups contribute to its diverse chemical properties and potential applications in various fields.
The molecular structure of this compound is centered around a pyridine ring, which is an aromatic six-membered ring containing one nitrogen atom. The substitution pattern on the pyridine ring is as follows: a cyano group at position 3, a chlorine atom at position 2, a methoxymethyl group at position 4, a methyl group at position 6, and a nitro group at position 5. This specific substitution pattern imparts unique electronic and steric properties to the molecule, making it suitable for various chemical reactions and applications.
Recent studies have highlighted the potential of CAS No. 719-48-2 in the field of organic synthesis. The presence of multiple reactive groups allows for versatile modifications and derivatizations. For instance, the nitro group can be reduced to an amino group under specific conditions, which opens up possibilities for further functionalization. Similarly, the cyano group can undergo nucleophilic addition reactions or be converted into other functionalities like carboxylic acids or esters.
The methoxymethyl group at position 4 introduces additional complexity to the molecule by providing a flexible chain that can participate in various interactions. This feature has been explored in recent research for applications in drug design and material science. The methyl group at position 6 adds steric bulk to the molecule, which can influence its solubility and reactivity in different solvents.
In terms of synthesis, CAS No. 719-48-2 can be prepared through multi-step organic reactions involving pyridine derivatives as starting materials. The synthesis typically involves nucleophilic substitutions, electrophilic substitutions, and functional group transformations. Recent advancements in catalytic methods have improved the efficiency and selectivity of these reactions, making it easier to produce this compound on a larger scale.
The compound's properties make it an interesting candidate for various applications. In pharmaceutical chemistry, its structure could serve as a scaffold for designing bioactive molecules with specific pharmacological activities. The presence of multiple functional groups allows for fine-tuning of physicochemical properties such as solubility, stability, and bioavailability.
In material science, the unique electronic properties of this compound could be exploited for applications in semiconductors or optoelectronic devices. The pyridine ring's aromaticity and conjugation provide a platform for electronic transitions that are essential in these applications.
Moreover, recent research has explored the use of this compound in catalysis. Its ability to coordinate with metal ions makes it a potential ligand for transition metal catalysts in various industrial processes. This opens up new avenues for its application in green chemistry and sustainable chemical manufacturing.
In conclusion, CAS No. 719-48-2, or 3-Pyridinecarbonitrile, 2-chloro-4-(methoxymethyl)-6-methyl-5-nitro-, is a versatile organic compound with significant potential in multiple fields due to its complex structure and diverse functional groups. Ongoing research continues to uncover new applications and improve synthetic methods for this intriguing molecule.
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